1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-11-6-10-7(12)8(11)2-4-9-5-3-8;/h9H,2-6H2,1H3,(H,10,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKLQVDPWITJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=O)C12CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-60-9 | |
| Record name | 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by methylation and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Targets
Structure-Activity Relationship (SAR) Insights
- N1 Substitution: Aromatic groups (e.g., phenyl) at N1 enhance receptor binding (e.g., D2, NOP) compared to alkyl groups (e.g., methyl). Methyl at N1 (target compound) may reduce off-target interactions, favoring use as a precursor for further functionalization.
N8 Substituents :
- Bulky, lipophilic groups (e.g., phenalenyl, benzisoxazole) improve CNS penetration and receptor affinity.
- Ketone or oxyalkyl chains (e.g., 4-oxobutyl) enhance metabolic stability .
Biological Activity
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride (CAS Number: 701897-99-6) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 169.224 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 361.7 °C at 760 mmHg
- Melting Point : 200-203 °C
The compound's structure features a spirocyclic arrangement that contributes to its biological activity, particularly in interactions with various biological targets.
Research indicates that the triazaspiro scaffold may play a role in inhibiting specific enzymes and receptors involved in cellular signaling pathways. Notably, studies have highlighted its potential as a phospholipase D (PLD) inhibitor, which has implications for cancer cell proliferation and survival.
Phospholipase D Inhibition
A study focusing on the inhibition of PLD2 by derivatives of the triazaspiro scaffold revealed that certain compounds exhibited selective inhibition properties. For instance, a derivative of 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one demonstrated significant selectivity for PLD1 with an IC value of 3.7 nM while maintaining a >1700-fold selectivity over PLD2 in cellular assays . This selectivity is crucial for developing targeted cancer therapies.
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in various contexts:
1. Cancer Research
The compound has shown promise in studies examining its effects on breast cancer cell lines (e.g., MDA-MB-231). In vitro assays indicated that it could inhibit cell proliferation and induce apoptosis through PLD inhibition. Specifically, treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as Caspase 3 and 7 activity .
2. Pain Management
Recent investigations into the compound's derivatives have identified them as potential delta-opioid receptor (DOR) agonists. These findings suggest that modifications to the triazaspiro scaffold could lead to novel analgesics with fewer side effects compared to traditional opioid medications .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural identity of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride?
- Methodology : Use a combination of HPLC (for purity assessment, e.g., asymmetry factor <1.3 and theoretical plates >10,000) and FTIR (to confirm functional groups like carbonyl and amine moieties) . For quantitative analysis, Karl Fischer (KF) titration ensures accurate water content determination, critical for hygroscopic hydrochloride salts. Mass spectrometry (APCI+) can validate molecular weight, as demonstrated for structurally similar spiro compounds (e.g., m/z 458 [M+H]+) .
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodology : Employ solution-phase organic synthesis with stoichiometric control (e.g., 2 equivalents of alcohol for coupling reactions) . Scale-up strategies should address tautomerism in intermediates (e.g., enol-oxo tautomers in piperidone derivatives), which can be monitored via NMR to stabilize the desired form . For hydrochloride salt formation, use anhydrous HCl in THF to minimize side reactions .
Advanced Research Questions
Q. How do tautomeric equilibria in intermediates affect the synthesis of spirocyclic compounds like this compound?
- Methodology : Use dynamic NMR and computational modeling (e.g., quantum chemical calculations) to identify dominant tautomeric forms. For example, enol-oxo tautomerism in 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride can alter reactivity during cyclization . Adjust solvent polarity (e.g., DMF vs. THF) to shift equilibrium toward the desired intermediate .
Q. What computational strategies are effective in predicting reaction pathways for spirocyclic compound synthesis?
- Methodology : Implement reaction path search methods based on density functional theory (DFT) to model cyclization steps. ICReDD’s approach combines quantum calculations with experimental data to predict optimal conditions (e.g., solvent, temperature) . For example, spiro ring closure via nucleophilic attack can be simulated to identify transition states and energy barriers .
Q. How can researchers resolve contradictions in chromatographic data during impurity profiling of this compound?
- Methodology : Use orthogonal analytical techniques :
- HPLC-UV/Vis with C18 columns (asymmetry factor 1.2–1.5) to separate polar impurities .
- LC-MS/MS to identify co-eluting impurities with similar retention times .
- Cross-reference with spiked standards (e.g., neostigmine methylsulfate) to confirm impurity identities .
Q. What crystallographic parameters are critical for resolving the 3D structure of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (e.g., triclinic system, space group P1) with unit cell parameters a = 8.1878 Å, b = 10.2241 Å, c = 12.2188 Å . Use integration-based absorption correction (e.g., X-RED32) to refine data for spiro compounds with low symmetry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
